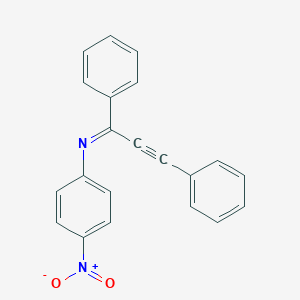![molecular formula C17H20FNO2 B274391 N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine, also known as FBEA, is a chemical compound that has been recently developed for scientific research purposes. FBEA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor has been implicated in various physiological and behavioral processes, including the regulation of mood, reward, and locomotor activity.
作用机制
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Upon binding of this compound to the TAAR1 receptor, a signaling cascade is initiated that leads to the activation of various downstream effectors, such as adenylyl cyclase and protein kinase A. The activation of these effectors ultimately leads to the modulation of various physiological and behavioral processes, such as mood, reward, and locomotor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and other monoamines in the brain, which are neurotransmitters that are involved in the regulation of mood, reward, and locomotor activity. This compound has also been shown to modulate the activity of various ion channels and transporters in the brain, which may contribute to its physiological effects.
实验室实验的优点和局限性
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has several advantages for lab experiments, particularly in the field of neuroscience. It has high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments as well. It has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
未来方向
There are several future directions for research on N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine. One potential direction is to investigate the role of TAAR1 in various neuropsychiatric disorders, such as schizophrenia and addiction. This compound may serve as a valuable tool for understanding the underlying mechanisms of these disorders and developing new therapeutic strategies. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its translational potential. Finally, the development of new TAAR1 agonists with improved solubility and selectivity may further advance research in this field.
合成方法
The synthesis of N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzyl alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a base to yield the desired ether intermediate. The final step involves the reductive amination of the ether intermediate with methylamine to yield this compound.
科学研究应用
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has been primarily developed for scientific research purposes, particularly in the field of neuroscience. It has been shown to have high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound has been used to investigate the role of TAAR1 in various processes, such as reward, locomotor activity, and anxiety-like behavior. It has also been studied as a potential therapeutic target for various neuropsychiatric disorders, such as schizophrenia and addiction.
属性
分子式 |
C17H20FNO2 |
|---|---|
分子量 |
289.34 g/mol |
IUPAC 名称 |
1-[3-ethoxy-2-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-20-16-10-6-8-13(11-19-2)17(16)21-12-14-7-4-5-9-15(14)18/h4-10,19H,3,11-12H2,1-2H3 |
InChI 键 |
HIRKDTRYKSTYNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
规范 SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)


![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)